

# Cyclopropane-carbonyl Chloride-d5: A Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: Cyclopropane-carbonyl Chloride-d5

Cat. No.: B1181285

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cyclopropane-carbonyl Chloride-d5**, a deuterated isotopologue of Cyclopropanecarbonyl chloride. While specific peer-reviewed literature on the d5 variant is limited, this document consolidates available data and provides a robust framework for its application in research. By leveraging data from its non-deuterated counterpart (henceforth referred to as the 'd0' variant) and established principles of isotope chemistry, this guide serves as a core resource for professionals in drug development and chemical synthesis.

## Core Chemical Properties

**Cyclopropane-carbonyl Chloride-d5** is a specialized reagent primarily used in contexts requiring isotopic labeling. Its physical and chemical properties are nearly identical to the d0 variant, with the key difference being the increased molecular weight due to the five deuterium atoms.

Table 1: Comparison of Physical and Chemical Properties

Property	Cyclopropane-carbonyl Chloride-d0	Cyclopropane-carbonyl Chloride-d5	Data Source(s)
CAS Number	4023-34-1	1219794-96-3	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> ClO	C <sub>4</sub> D <sub>5</sub> ClO	[1][2]
Molecular Weight	104.53 g/mol	109.57 g/mol	[1][2]
Appearance	Clear colorless to slightly yellow liquid	Clear colorless to slightly yellow liquid	[1][3]
Boiling Point	119 °C (lit.)	~119 °C (Expected)	[3][4]
Density	1.152 g/mL at 25 °C (lit.)	~1.15 g/mL (Expected)	[3][4]
Refractive Index	n <sub>20/D</sub> 1.452 (lit.)	~1.452 (Expected)	[3][4]
Storage Conditions	2-8°C, under inert gas, protect from moisture	2-8°C, under inert gas, protect from moisture	[2][3][4]

Note: Properties for the d5 variant are estimated based on the d0 variant, as significant shifts in these physical constants are not expected with deuteration.

## Synthesis and Preparation

While specific, published, detailed synthetic protocols for **Cyclopropane-carbonyl Chloride-d5** are not readily available, a logical synthetic pathway can be inferred from standard organic chemistry procedures. The process would involve the preparation of deuterated cyclopropanecarboxylic acid followed by its conversion to the acyl chloride.

Plausible Experimental Protocol: Synthesis of **Cyclopropane-carbonyl Chloride-d5**

Step 1: Synthesis of Cyclopropanecarboxylic acid-d5

The synthesis of the deuterated carboxylic acid precursor is the key step. While various methods exist for deuteration, a potential route could involve the deuteration of a suitable

cyclopropane precursor. For instance, methods for the trans-dual deuteration of cyclopropenes using D<sub>2</sub>O as the deuterium source have been reported in the literature and could be adapted.  
[5]

## Step 2: Conversion to **Cyclopropane-carbonyl Chloride-d5**

This step follows a standard procedure for converting a carboxylic acid to an acyl chloride.[6]

- **Apparatus Setup:** A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel. The entire apparatus must be dried to prevent hydrolysis of the reagent.
- **Reagents:** To the flask, add Cyclopropanecarboxylic acid-d5 (1.0 eq).
- **Chlorination:** Thionyl chloride (SOCl<sub>2</sub>) (approx. 1.2 eq) is added dropwise through the addition funnel at room temperature with stirring.[6] Alternatively, oxalyl chloride can be used.  
[3]
- **Reaction:** After the addition is complete, the reaction mixture is gently heated to approximately 80°C for 30-60 minutes, or until the evolution of gas (SO<sub>2</sub> and DCl) ceases.[6]
- **Purification:** The excess thionyl chloride is removed by distillation. The resulting crude **Cyclopropane-carbonyl Chloride-d5** is then purified by fractional distillation under reduced pressure to yield a colorless liquid.[3][6]
- **Storage:** The final product must be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C to prevent degradation from moisture.[3][4]

## Applications in Research and Drug Development

The primary value of **Cyclopropane-carbonyl Chloride-d5** lies in the strategic incorporation of deuterium. Deuterium's stable, non-radioactive nature and its mass difference from hydrogen enable its use in several advanced applications.[7]

### 3.1. Internal Standards for Mass Spectrometry

Deuterated compounds are considered the "gold standard" for use as internal standards (IS) in quantitative mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry

(LC-MS) assays.<sup>[7][8]</sup>

- Principle: An ideal IS mimics the analyte of interest throughout sample preparation, chromatography, and ionization without interfering with its signal.<sup>[9]</sup> Because **Cyclopropane-carbonyl Chloride-d5** is chemically almost identical to its d0 counterpart, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.<sup>[10][11]</sup>
- Advantage: The mass difference (5 Daltons) allows the mass spectrometer to distinguish between the analyte and the IS.<sup>[11]</sup> By adding a known quantity of the d5-labeled standard to a sample, any variability in the analytical process can be normalized, leading to highly accurate and precise quantification of the d0 analyte.<sup>[7]</sup> This is crucial in pharmacokinetic and toxicological studies.<sup>[7]</sup>

### 3.2. Probing the Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.<sup>[12]</sup>

- Mechanism Elucidation: The C-D bond is stronger than the C-H bond.<sup>[13]</sup> If a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. The magnitude of this rate change (kH/kD) provides powerful insight into the reaction mechanism.<sup>[12][14]</sup> Using **Cyclopropane-carbonyl Chloride-d5** as a reagent can help determine if the cleavage of a C-H bond on the cyclopropane ring is involved in the rate-limiting step of a subsequent reaction.
- Metabolic Switching in Drug Development: The KIE is strategically used to enhance the metabolic stability of drug candidates.<sup>[15]</sup> Cytochrome P450 enzymes often metabolize drugs by oxidizing C-H bonds. By replacing a metabolically vulnerable hydrogen with deuterium, the rate of metabolism at that position can be significantly reduced (the "deuterium shield").<sup>[15]</sup> This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. **Cyclopropane-carbonyl Chloride-d5** can be used to synthesize deuterated drug analogues to investigate and optimize their metabolic fate.

## Safety and Handling

Cyclopropane-carbonyl Chloride is a hazardous substance that must be handled with appropriate safety precautions. The deuterated version should be treated with the same level of caution.

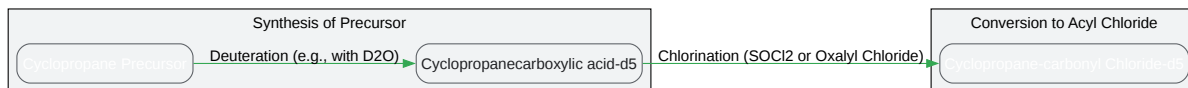
Table 2: Summary of Hazard Information

Hazard Type	Description	Precautionary Measures	Source(s)
Flammability	Flammable liquid and vapor.	Keep away from heat, sparks, and open flames. Use spark-proof tools.	<a href="#">[16]</a> <a href="#">[17]</a>
Corrosivity	Causes severe skin burns and eye damage. Reacts violently with water to produce hydrochloric acid.	Wear protective gloves, clothing, eye protection, and face protection. Handle in a chemical fume hood.	<a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Toxicity	Toxic if swallowed. Ingestion can cause strong corrosive effects on the mouth and throat.	Do not ingest. If swallowed, seek immediate medical attention.	<a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[19]</a>
Reactivity	Reacts with water, strong bases, alcohols, and strong oxidizing agents.	Store in a dry, well-ventilated place away from incompatible materials. Keep container tightly closed.	<a href="#">[16]</a> <a href="#">[18]</a>

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Visualized Workflows and Concepts

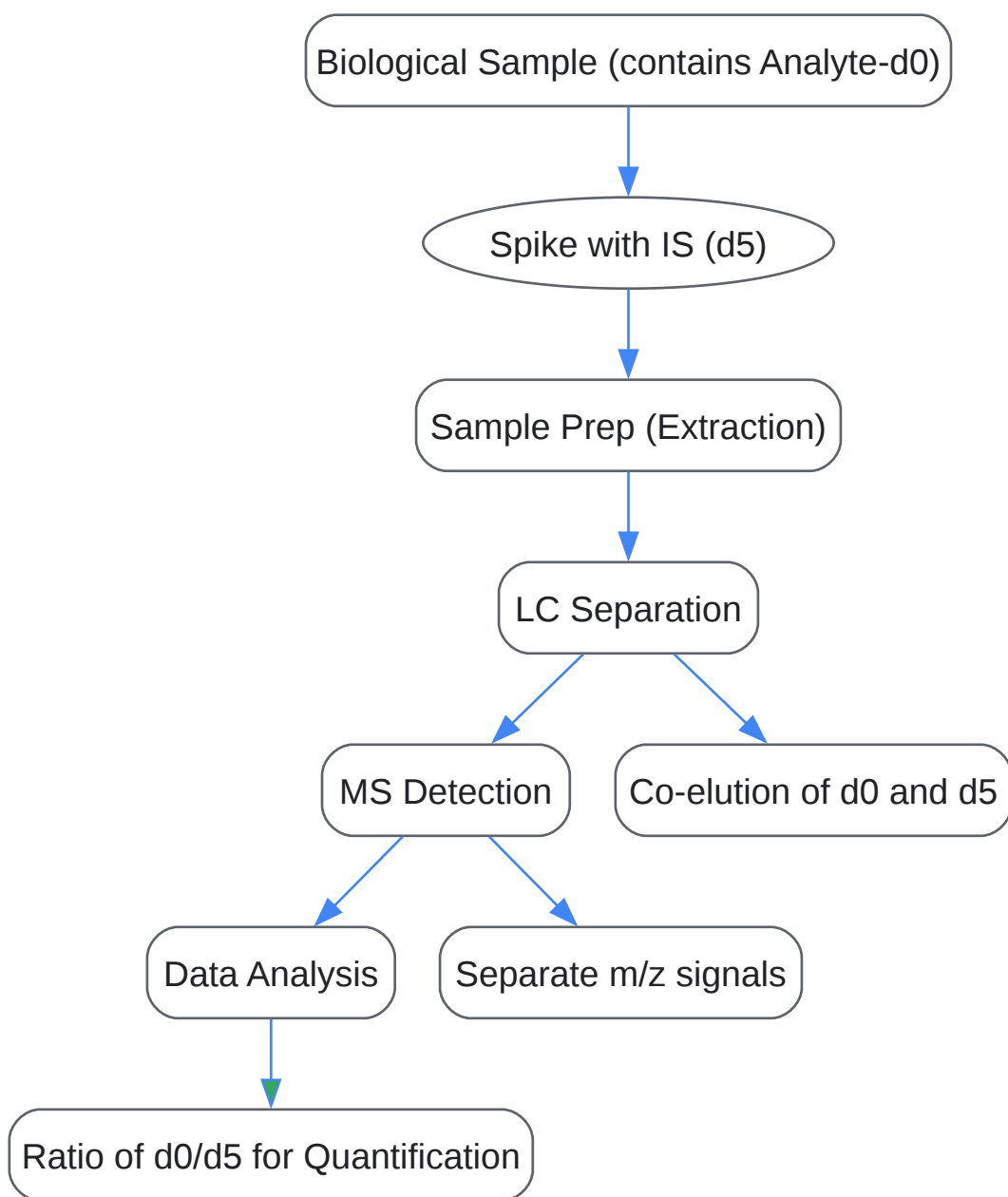
Diagram 1: Plausible Synthetic Workflow



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Caption: A plausible two-stage synthesis route for **Cyclopropane-carbonyl Chloride-d5**.

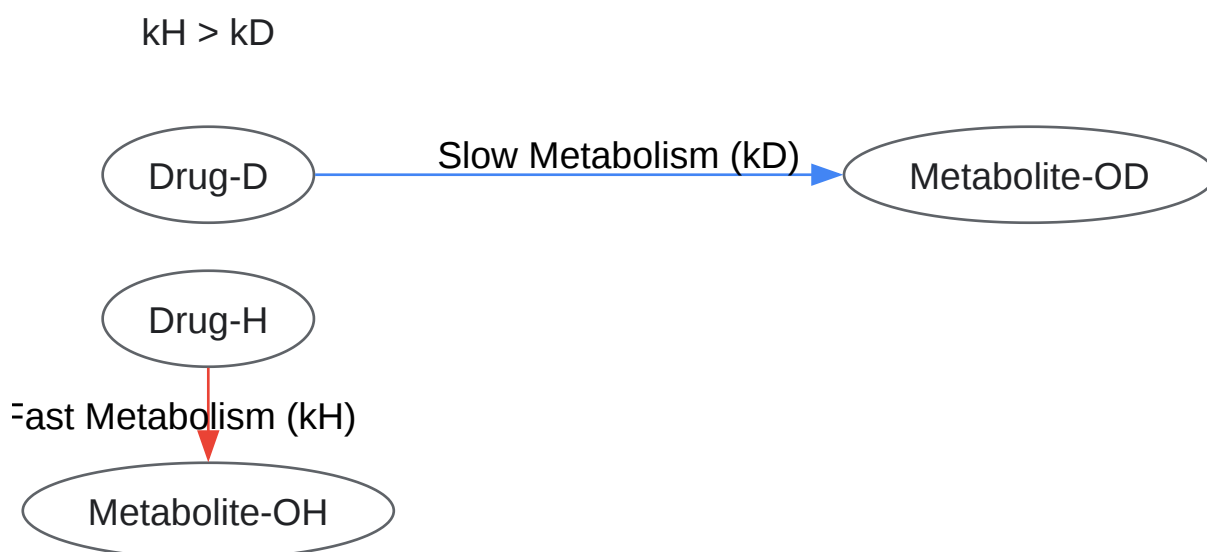
Diagram 2: Use as an Internal Standard in LC-MS



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

Diagram 3: The Kinetic Isotope Effect in Metabolism



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Caption: Deuteration at a metabolic site can slow down enzymatic degradation.

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